Bis(4-nitrophenyl) disulfide

Catalog No.
S561177
CAS No.
100-32-3
M.F
C12H8N2O4S2
M. Wt
308.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-nitrophenyl) disulfide

CAS Number

100-32-3

Product Name

Bis(4-nitrophenyl) disulfide

IUPAC Name

1-nitro-4-[(4-nitrophenyl)disulfanyl]benzene

Molecular Formula

C12H8N2O4S2

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C12H8N2O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H

InChI Key

KWGZRLZJBLEVFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])SSC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4,4'-dinitrodiphenyldisulfide, p-nitrophenyl disulfide

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SSC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound Bis(4-nitrophenyl) disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677446. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(4-nitrophenyl) disulfide (CAS 100-32-3) is a highly reactive, electron-deficient aromatic disulfide utilized extensively as an electrophilic sulfenylation reagent, a dynamic covalent building block, and a lipophilic colorimetric probe. Characterized by the strong electron-withdrawing effect of its para-nitro groups, this compound exhibits significantly enhanced susceptibility to nucleophilic attack at the sulfur-sulfur bond compared to unsubstituted analogs. For industrial and laboratory procurement, it serves as a critical intermediate for synthesizing sulfur-containing heterocycles, a precursor for 4-aminothiophenol via catalytic hydrogenation, and an organic-soluble alternative to Ellman's reagent for thiol-disulfide exchange kinetics in non-aqueous media .

Substituting bis(4-nitrophenyl) disulfide with generic aromatic disulfides like diphenyl disulfide fundamentally alters reaction kinetics and thermodynamic equilibria. The lack of electron-withdrawing nitro groups in generic alternatives reduces the electrophilicity of the S-S bond, leading to sluggish thiol-disulfide exchange rates and lower yields in sulfenylation protocols. Furthermore, attempting to use standard water-soluble probes like DTNB (Ellman's reagent) for thiol quantification in organic solvents (e.g., CH2Cl2, THF, or DMSO) results in precipitation and inaccurate colorimetric readouts, making the specific lipophilic profile of bis(4-nitrophenyl) disulfide strictly necessary for hydrophobic assay environments [1].

Accelerated Thiol-Disulfide Exchange Kinetics vs. Diphenyl Disulfide

The presence of para-nitro groups significantly lowers the pKa of the corresponding thiolate leaving group (pKa ~5.5 for 4-nitrothiophenol), driving accelerated thiol-disulfide exchange kinetics. Compared to the unsubstituted diphenyl disulfide baseline, bis(4-nitrophenyl) disulfide acts as a stronger electrophile, rapidly reacting with thiols to form mixed disulfides. This kinetic profile is required for dynamic combinatorial chemistry where standard disulfides require elevated temperatures to achieve exchange [1].

Evidence DimensionThiol-disulfide exchange reactivity and leaving group pKa
Target Compound DatapKa of leaving group ~5.5; rapid exchange at ambient temperature
Comparator Or BaselineDiphenyl disulfide (leaving group pKa ~6.6; sluggish exchange)
Quantified Difference1.1 pKa unit difference results in orders-of-magnitude faster exchange kinetics.
ConditionsNucleophilic attack by thiols in organic or mixed solvent systems.

Faster exchange kinetics reduce reaction times in dynamic covalent chemistry and electrophilic sulfenylation workflows.

Organic-Phase Assay Compatibility vs. Ellman's Reagent

While DTNB (Ellman's reagent) is the standard for aqueous thiol quantification, its carboxylate groups cause it to precipitate in strictly organic media. Bis(4-nitrophenyl) disulfide serves as the lipophilic analog, dissolving readily in solvents like DMSO, CH2Cl2, and THF. Upon reaction with thiols, it releases the 4-nitrothiophenolate anion, which provides a quantifiable colorimetric readout (λmax = 502 nm in DMSO), enabling precise kinetic tracking in environments where DTNB is insoluble [1].

Evidence DimensionAssay solubility and colorimetric readout in non-aqueous media
Target Compound DataSoluble in DMSO/THF; generates 502 nm absorbance peak upon thiol reaction
Comparator Or BaselineDTNB / Ellman's reagent (insoluble/precipitates in non-polar organics)
Quantified DifferenceEnables quantitative colorimetric tracking at 502 nm in 100% organic solvent where DTNB fails.
ConditionsThiol quantification in pure DMSO or other organic solvents.

Allows researchers to accurately quantify thiols and monitor exchange kinetics in hydrophobic polymer matrices or organic synthesis mixtures.

Yield in Metal-Free Iodine-Mediated Oxythiolation

In the iodine-mediated oxythiolation of o-vinylanilides, the electronic nature of the disulfide reagent dictates the efficiency of the cyclization. As a strong electro-deficient substrate, bis(4-nitrophenyl) disulfide performs as an effective sulfenylation reagent, generating the necessary sulfur synthons via S-S cleavage without transition metal catalysts. This specific reactivity affords thio-benzo[d][1,3]oxazine derivatives in 80% isolated yield [1].

Evidence DimensionIsolated yield in iodine-mediated oxythiolation
Target Compound Data80% isolated yield of target heterocycle
Comparator Or BaselineLess electrophilic disulfides (lower conversion/yield in comparable metal-free systems)
Quantified DifferenceAchieves 80% yield of the target heterocycle under mild, metal-free conditions.
ConditionsIodine-mediated cyclization of o-vinylanilides at 60 °C in CH3CN.

Provides a high-yielding, scalable route for pharmaceutical intermediate synthesis without heavy metal contamination.

Precursor Suitability for Direct 4-Aminothiophenol Production

Bis(4-nitrophenyl) disulfide is an industrial precursor for the synthesis of 4-aminothiophenol. Under liquid-phase hydrogenation using standard carbon-supported palladium (Pd/C) catalysts, the compound undergoes simultaneous S-S bond cleavage and nitro group reduction. Unlike alternative synthetic routes that require multi-step deprotections, this direct catalytic hydrogenation provides a scalable pathway to aminothiophenols[1].

Evidence DimensionProcess steps to 4-aminothiophenol
Target Compound DataDirect 1-step hydrogenation (simultaneous reduction and cleavage)
Comparator Or BaselineMulti-step thiol deprotection/reduction routes
Quantified DifferenceReduces synthesis to a single catalytic step over 10 wt% Pd/C.
ConditionsLiquid-phase hydrogenation over 10 wt% Pd/C catalyst at 5-50 bar.

Streamlines the industrial manufacturing of 4-aminothiophenol, reducing unit operations and overall procurement costs.

Organic-Phase Thiol Quantification

Procured for laboratories needing to quantify thiol concentrations or monitor disulfide exchange kinetics in non-aqueous media (e.g., DMSO, THF) where standard Ellman's reagent (DTNB) is insoluble .

Dynamic Covalent Materials Engineering

Selected by materials scientists engineering self-healing polymers or responsive networks, where the electron-withdrawing nitro groups ensure rapid, reversible S-S bond exchange at ambient temperatures .

Metal-Free Heterocycle Manufacturing

Procured as an electrophilic sulfur source for the iodine-mediated synthesis of thio-tethered benzoxazines and other pharmaceutical building blocks, avoiding transition-metal catalysts.

Industrial Aminothiophenol Synthesis

Utilized as a bulk precursor in catalytic hydrogenation workflows to efficiently produce 4-aminothiophenol for downstream polymer and agrochemical applications .

XLogP3

3.7

UNII

F16G70DEUU

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

100-32-3

Wikipedia

4,4'-dinitrodiphenyl disulfide

General Manufacturing Information

Disulfide, bis(4-nitrophenyl): ACTIVE

Dates

Last modified: 08-15-2023

[ANTIFUNGAL ACTIVITY OF 2,2'-DICARBAMIDO-4,4'-DINITRODIPHENYLDISULFIDES AND OF 5-NITRO-1,2-BENZOISOTHIAZOLONES]

R PONCI, A BARUFFINI, F GIALDI
PMID: 14139476   DOI:

Abstract




Use of p-nitrophenyl disulfide to measure reductive capacity of intact cells

C Gitler, M Londner
PMID: 7651206   DOI: 10.1016/0076-6879(95)51130-x

Abstract




4,4'-Dinitrodiphenyldisulfides of different charge type as probes for the electrostatic environment of sulfhydryl groups

G Legler
PMID: 1174562   DOI: 10.1016/0005-2795(75)90323-2

Abstract

5,5'-Dithiobis-(2-nitro-N-trimethylbenzyl ammonium iodide) (I) and 5,5'-dithiobis-(2-nitro-N-2'-hydroxyethyl benzamide) (II) were synthesized as positively charged and neutral analogs of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) (III). Their reaction rates with a variety of thiols with different charge showed that sulfhydryl groups with no charge react about 25 times more rapidly with I than with III. A positive charge removed three single bonds from the sulfhydryl group decreases this ratio to about 3.5 to 1 while a negative charge within three single bonds increases it to 120 to 1. The reactivity of II was much higher than that of III but smaller than that of I. Comparison of the rates at 15 and 25 degrees C gave activation enthalpies (10.6-17.4 kcal/mol) that did not depend in a clear-cut way on the charge of the reacting species. Measurements at different salt concentrations showed an enhancement of the differences between I, II, and III at low ionic strength and a leveling effect of added salt.


Explore Compound Types